Methyl (3S)-3-amino-3-(5-methylfuran-2-YL)propanoate
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Overview
Description
Methyl (3S)-3-amino-3-(5-methylfuran-2-YL)propanoate is an organic compound that features a furan ring substituted with a methyl group and an amino acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3S)-3-amino-3-(5-methylfuran-2-YL)propanoate typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.
Substitution Reactions:
Amino Acid Ester Formation: The amino acid ester can be synthesized by esterification of the corresponding amino acid with methanol in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-3-amino-3-(5-methylfuran-2-YL)propanoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction of the furan ring can lead to the formation of tetrahydrofuran derivatives.
Substitution: The amino and ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted furans, furanones, and tetrahydrofuran derivatives .
Scientific Research Applications
Methyl (3S)-3-amino-3-(5-methylfuran-2-YL)propanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl (3S)-3-amino-3-(5-methylfuran-2-YL)propanoate involves its interaction with specific molecular targets and pathways. The furan ring can participate in various biochemical reactions, while the amino acid ester moiety can interact with enzymes and receptors . These interactions can lead to the modulation of biological processes, such as enzyme inhibition or receptor activation .
Comparison with Similar Compounds
Similar Compounds
Methyl (3S)-3-amino-3-(5-hydroxymethylfuran-2-YL)propanoate: Similar structure but with a hydroxymethyl group instead of a methyl group.
Methyl (3S)-3-amino-3-(5-ethylfuran-2-YL)propanoate: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
Methyl (3S)-3-amino-3-(5-methylfuran-2-YL)propanoate is unique due to its specific substitution pattern on the furan ring, which can influence its reactivity and biological activity . The presence of the methyl group at the 5-position can affect the compound’s electronic properties and steric interactions, making it distinct from other similar compounds .
Properties
Molecular Formula |
C9H13NO3 |
---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3-(5-methylfuran-2-yl)propanoate |
InChI |
InChI=1S/C9H13NO3/c1-6-3-4-8(13-6)7(10)5-9(11)12-2/h3-4,7H,5,10H2,1-2H3/t7-/m0/s1 |
InChI Key |
GSRKNJNLGJDQSZ-ZETCQYMHSA-N |
Isomeric SMILES |
CC1=CC=C(O1)[C@H](CC(=O)OC)N |
Canonical SMILES |
CC1=CC=C(O1)C(CC(=O)OC)N |
Origin of Product |
United States |
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